molecular formula C11H10N2O3 B1532833 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid CAS No. 1082329-59-6

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid

Cat. No.: B1532833
CAS No.: 1082329-59-6
M. Wt: 218.21 g/mol
InChI Key: CTMHSXDEWAAOKE-UHFFFAOYSA-N
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Description

FT-IR Analysis

Key absorption bands include:

  • O─H stretch : Broad signal at 2500–3300 cm⁻¹ (carboxylic acid).
  • C=O stretch : Strong peak at ~1700 cm⁻¹.
  • C=N and N─O stretches : Bands at 1582 cm⁻¹ and 1205 cm⁻¹, respectively.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.94 (t, J = 7.2 Hz, 2H, CH₂)
  • δ 3.25 (t, J = 7.2 Hz, 2H, CH₂)
  • δ 7.32–8.18 (m, 5H, phenyl).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 21.7 (CH₂), 30.1 (CH₂), 167.3 (C=O), 176.8 (oxadiazole C=N), 178.6 (oxadiazole C─O).

Mass Spectrometry

  • Molecular ion : m/z 218.0691 [M]⁺ (calculated for C₁₁H₁₀N₂O₃).
  • Fragmentation : Loss of CO₂ (m/z 174) and subsequent cleavage of the oxadiazole ring.

Properties

IUPAC Name

3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(16-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMHSXDEWAAOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Benzamidoximes with Propanoic Acid Derivatives

A well-documented method involves reacting benzamidoximes with propanoic acid derivatives activated by coupling agents such as dicyclohexylcarbodiimide (DCC). This approach was detailed in a study synthesizing 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propionic acids, where the amidoxime and acid were stirred in dioxane under nitrogen at room temperature followed by reflux, yielding the oxadiazole ring with the propanoic acid side chain intact.

Reaction conditions:

Reagents Conditions Outcome
Benzamidoxime + 3-(aryl)propionic acid DCC, dioxane, N2 atmosphere, RT 2h + reflux 4h Formation of this compound derivatives

Hydrazide Intermediate Cyclization and Oxadiazole Formation

Another approach involves preparing hydrazide intermediates from esters of propanoic acid, followed by cyclization to form the oxadiazole ring:

  • Ethyl esters of 3-(2-oxoquinolin-1(2H)-yl)propanoic acid were converted to hydrazides by refluxing with hydrazine hydrate in ethanol.
  • Subsequent cyclization with reagents like carbon disulfide or under dehydrating conditions yielded oxadiazole derivatives.

Though this example is for a quinolinyl-substituted analogue, the methodology is applicable to this compound synthesis by analogous transformations.

Reaction Conditions and Optimization

  • Solvents: Ethanol, dioxane, and ethyl acetate are commonly used solvents for these reactions.
  • Temperature: Room temperature stirring followed by reflux (typically 78–100 °C) is standard to ensure complete cyclization.
  • Catalysts/Activators: Carbodiimides like DCC activate carboxylic acids to facilitate ring closure.
  • Reaction Time: Typically ranges from several hours (2–10 h) depending on the step and reagents.

Characterization Data Supporting Preparation

The synthesized compounds, including this compound, are characterized by:

Technique Key Observations
1H NMR (DMSO) Signals for CH2 adjacent to COOH (~2.6 ppm, triplet), aromatic protons (7.1–7.5 ppm), broad singlet for COOH proton (~10 ppm)
13C NMR Signals indicating aromatic carbons (118–137 ppm), carbonyl carbons (~166–172 ppm), and aliphatic carbons (~32–38 ppm)
Mass Spectrometry Molecular ion peaks consistent with expected molecular weight (e.g., M+Na at 240.24 for related compounds)
Elemental Analysis Carbon, hydrogen, and nitrogen percentages closely matching calculated values for C12H11NO3 (217.22 g/mol)

These data confirm the successful synthesis and purity of the target compound.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Amidoxime and acid coupling Benzamidoxime + 3-(aryl)propionic acid DCC, dioxane, reflux, nitrogen atmosphere Direct ring formation, good yields Requires careful handling of DCC
Hydrazide intermediate route Propanoic acid ester + hydrazine hydrate Ethanol reflux, then cyclization with CS2 or dehydrating agents Versatile intermediate, adaptable Multi-step, longer reaction times
Microwave-assisted synthesis (reported in related oxadiazoles) Similar amidoximes and acids Microwave irradiation, shorter times Faster synthesis, energy efficient Requires specialized equipment

Research Findings and Notes

  • The amidoxime coupling method is favored for its straightforward procedure and relatively high yields.
  • Hydrazide intermediates provide flexibility to introduce various substituents before cyclization.
  • Reaction monitoring by thin-layer chromatography (TLC) is essential to ensure complete conversion.
  • Crystallization from ethanol or DMF is commonly used to purify the final product.
  • The synthesis is sensitive to moisture and requires anhydrous conditions for optimal yields.
  • Analytical data from NMR, MS, and elemental analysis corroborate the structure and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of oxadiazole compounds exhibit various biological activities, including anti-inflammatory and anti-cancer properties. For instance, oxadiazole derivatives have shown promise in modulating sphingosine-1 phosphate receptors, which are implicated in several diseases such as atherosclerosis and multiple sclerosis .

Case Study:
A study demonstrated that certain oxadiazole derivatives could inhibit cancer cell proliferation through apoptosis induction. The mechanism involved the modulation of specific signaling pathways related to cell survival and death .

Materials Science

The compound is also explored for its potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique electronic properties make it suitable for incorporation into polymer matrices to enhance conductivity and light emission.

Data Table: Optical Properties of Related Compounds

CompoundEmission Wavelength (nm)Quantum Yield (%)
This compound45025
Other oxadiazole derivativesVariesVaries

Agricultural Chemistry

Research has indicated that oxadiazole compounds can serve as effective agrochemicals. They exhibit herbicidal and fungicidal properties, making them candidates for developing new agricultural products that can help manage crop diseases and improve yield.

Case Study:
Field trials have shown that formulations containing oxadiazole derivatives significantly reduce fungal infections in crops while being environmentally safe compared to traditional fungicides .

Mechanism of Action

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is similar to other oxadiazole derivatives, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid and 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid. its unique structure and functional groups contribute to its distinct chemical properties and biological activities.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Biological Activity Reference
This compound Phenyl at C5, propanoic acid at C3 C₁₁H₁₀N₂O₃ 218.21 High solubility due to carboxylic acid; moderate logP (~1.5) Intermediate for drug synthesis; unconfirmed direct bioactivity
3-(5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl)propanoic acid 3-Bromophenyl at C5 C₁₁H₉BrN₂O₃ 313.11 Increased lipophilicity (logP ~2.8); electron-withdrawing Br enhances acidity Potential antimicrobial/anticancer agent (unverified)
3-({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio)propanoic acid Cyclopropylaminocarbonyl at C5, thioether linkage C₁₀H₁₃N₃O₄S 271.29 Thioether increases oxidation susceptibility; cyclopropyl enhances steric bulk Unknown; structural novelty for protease inhibition
TZ3321 (S1PR1 ligand) Trifluoromethyl, biphenyl, fluoro substituents C₂₃H₁₉F₄N₃O₃ 461.41 High binding affinity (IC₅₀ = 2.13 nM); selective for S1PR1 Therapeutic potential in autoimmune diseases
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid Pyridin-3-yl at C3 C₁₀H₉N₃O₃ 219.20 Pyridine enhances polarity; potential for metal coordination Unreported; possible kinase inhibition

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 3-(5-Phenyl)propanoic acid 3-(5-(3-Bromophenyl))propanoic acid TZ3321
Molecular Weight 218.21 313.11 461.41
logP (Predicted) ~1.5 ~2.8 ~3.5
Hydrogen Bond Acceptors 5 5 7
Water Solubility (mg/mL) >10 (pH 7.4) <5 (pH 7.4) <1 (pH 7.4)
pKa (Carboxylic Acid) ~4.2 ~3.8 (Br electron-withdrawing) ~4.5

Biological Activity

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound is characterized by the presence of a 1,2,4-oxadiazole ring and a propanoic acid moiety , with a molecular formula of C11H10N2O3C_{11}H_{10}N_{2}O_{3} and a molecular weight of 218.21 g/mol. The oxadiazole ring is known for its diverse biological activities, making this compound a subject of interest for further investigation into its pharmacological properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of oxadiazole compounds can modulate cellular pathways involved in tumor growth .

Anticonvulsant Activity

Another area of interest is the potential anticonvulsant activity . Preliminary findings suggest that this compound may influence voltage-gated ion channels in the nervous system, although the exact mechanisms remain to be fully elucidated. Further studies are necessary to confirm these effects and explore the therapeutic implications .

Neuroprotective Effects

The structural features of this compound also suggest possible neuroprotective effects . The compound may exhibit anti-inflammatory properties that could be beneficial in neurodegenerative diseases; however, more comprehensive studies are required to validate these claims .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets. Studies have explored its binding affinity to specific receptors and enzymes, which is crucial for understanding its pharmacological profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Features
3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)propanoic acidStructureContains a bromine substituent which may enhance biological activity.
3-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)propanoic acidStructureChlorine substituent may influence reactivity and solubility.
3-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)propanoic acidStructureFluorine may affect lipophilicity and biological interactions.

This table highlights how variations in substituents can impact the biological activity of oxadiazole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of oxadiazole exhibited cytotoxic effects on cancer cell lines with IC50 values indicating significant potency against specific targets .
  • Neuroprotective Studies : Research indicated that compounds similar to this compound showed promise in protecting neuronal cells from oxidative stress-induced damage .

Q & A

Q. What are the key structural features of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid, and how are they characterized?

The compound consists of a 1,2,4-oxadiazole ring substituted with a phenyl group at position 5 and a propanoic acid chain at position 2. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the proton and carbon environments, such as the oxadiazole ring protons (~8.0–8.5 ppm for aromatic protons) and the propanoic acid chain (δ ~2.5–3.5 ppm for CH2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C12_{12}H11_{11}N2_2O3_3) and fragmentation patterns .
  • X-ray Crystallography : Structural resolution via SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and spatial arrangement .

Q. What are common synthetic routes for this compound?

A typical synthesis involves:

Cyclization : Reacting a nitrile derivative (e.g., phenylcyanamide) with hydroxylamine to form the oxadiazole ring .

Functionalization : Coupling the oxadiazole intermediate with a propanoic acid precursor (e.g., via ester hydrolysis or alkylation) .

Purification : High-performance liquid chromatography (HPLC) isolates the product, with yields ranging from 40% to 63% depending on substituents .
Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid side reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives?

Yield optimization strategies include:

  • Catalyst Screening : Using palladium or copper catalysts for efficient cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance reaction rates and purity .
  • Continuous Flow Microreactors : These improve mixing and heat transfer, reducing side products (e.g., 46–62% yields reported for similar compounds) .
    Post-synthesis, HPLC purification and recrystallization improve purity (>95%) .

Q. What methodologies resolve structural ambiguities in oxadiazole derivatives during crystallographic analysis?

  • SHELX Suite : SHELXL refines high-resolution crystallographic data, while SHELXD/SHELXE assist in experimental phasing for challenging structures (e.g., twinned crystals) .
  • Density Functional Theory (DFT) : Computational modeling validates experimental bond parameters and electronic properties .
  • Multi-Technique Cross-Validation : Combining X-ray data with NMR and IR spectroscopy ensures accuracy in cases of disorder or weak diffraction .

Q. How do researchers analyze the biological activity of this compound?

  • In Vitro Assays : Enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) assess bioactivity.
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., halogenation at the phenyl ring) and testing derivatives for potency .
  • Analytical Validation : LC-MS quantifies compound stability in biological matrices, while NMR confirms structural integrity post-assay .

Q. How should researchers address contradictions in reported bioactivity data for oxadiazole derivatives?

  • Purity Verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities .
  • Assay Standardization : Use consistent protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Computational Docking : Compare binding modes across studies to identify key interactions (e.g., hydrogen bonding with the oxadiazole ring) .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition of the oxadiazole ring during prolonged storage?

  • Storage Conditions : Keep the compound in anhydrous, oxygen-free environments at –20°C .
  • Stabilization Additives : Use antioxidants (e.g., BHT) in solution formulations .
  • Periodic QC Checks : Monitor degradation via 1^1H NMR (e.g., disappearance of oxadiazole proton signals) .

Q. How can researchers improve the solubility of this compound for in vitro studies?

  • Salt Formation : Prepare sodium or potassium salts to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO to avoid cytotoxicity) .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid
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